Molecular‑Mass Differentiation: N‑Formyl Saxagliptin‑13C3 vs. Unlabelled N‑Formyl Saxagliptin (Nominal +3 Da MS Shift)
N‑Formyl Saxagliptin‑13C3 (MW 346.4) incorporates three ¹³C atoms at specific skeletal positions (oxoethyl C‑1 and C‑2; azabicyclo methylene), producing a nominal +3.0 Da mass increment relative to unlabelled N‑Formyl Saxagliptin (MW 343.42). This 3 Da shift is identical in magnitude to that of the widely used Saxagliptin‑13C3 internal standard (MW 318.39 vs. unlabelled saxagliptin MW 315.41) and exceeds the +1 Da or +2 Da shifts offered by single‑ or double‑labelling strategies, providing superior channel separation in triple‑quadrupole MS/MS .
| Evidence Dimension | Molecular weight (Da) as a proxy for MS/MS channel separation |
|---|---|
| Target Compound Data | 346.4 Da (C₁₆¹³C₃H₂₅N₃O₃, 95% atom ¹³C typical) |
| Comparator Or Baseline | Unlabelled N‑Formyl Saxagliptin: 343.42 Da (C₁₉H₂₅N₃O₃); Saxagliptin‑13C3: 318.39 Da; Unlabelled Saxagliptin: 315.41 Da |
| Quantified Difference | +3.0 Da vs. unlabelled N‑Formyl Saxagliptin; +28.0 Da vs. Saxagliptin‑13C3 (reflecting the formyl group and different labelling positions) |
| Conditions | Nominal monoisotopic mass comparison; vendor‑reported molecular formulas; MS detection context per standard isotope‑dilution LC‑MS/MS practice |
Why This Matters
For impurity quantification in ANDA submissions, a +3 Da mass shift minimises isotopic cross‑contribution from the unlabelled analyte, which is critical when quantitating low‑level (e.g., ≤0.10%–0.30%) N‑formyl impurities in saxagliptin drug products [1].
- [1] Stable pharmaceutical composition of saxagliptin – Eureka | Patsnap. Cyclic amidine impurity limit: ≤0.30% when exposed to 60°C for 7 days. https://eureka-patsnap-com.libproxy1.nus.edu.sg View Source
